Cas no 1394346-86-1 (2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid)

2-Chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid is a specialized benzoic acid derivative featuring a chloro-substituted pyrimidine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its dual functional groups, which enable versatile reactivity and potential applications as an intermediate in synthesis. The presence of both chloro and methyl-amino substituents enhances its utility in cross-coupling reactions and as a building block for heterocyclic frameworks. Its structural characteristics may contribute to binding interactions in biologically active molecules, making it valuable for drug discovery and development. The compound's stability and defined reactivity profile support its use in controlled synthetic pathways.
2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid structure
1394346-86-1 structure
Product name:2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid
CAS No:1394346-86-1
MF:C12H9Cl2N3O2
Molecular Weight:298.124760389328
CID:2140845
PubChem ID:84819776

2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid
    • DB-355799
    • 1394346-86-1
    • SB58836
    • 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoicacid
    • 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid
    • SCHEMBL15514657
    • インチ: InChI=1S/C12H9Cl2N3O2/c1-17(10-4-5-15-12(14)16-10)7-2-3-9(13)8(6-7)11(18)19/h2-6H,1H3,(H,18,19)
    • InChIKey: IUBLQZXLDXIMQJ-UHFFFAOYSA-N
    • SMILES: CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=NC(=NC=C2)Cl

計算された属性

  • 精确分子量: 297.0071819Da
  • 同位素质量: 297.0071819Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 332
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 66.3Ų

2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A089005055-1g
2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid
1394346-86-1 95%
1g
$485.10 2022-04-02
Chemenu
CM152740-1g
2-chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid
1394346-86-1 95%
1g
$574 2021-08-05
Chemenu
CM152740-1g
2-chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid
1394346-86-1 95%
1g
$528 2023-02-18

2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid 関連文献

2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acidに関する追加情報

Introduction to 2-Chloro-5-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-benzoic Acid (CAS No. 1394346-86-1)

2-Chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid (CAS No. 1394346-86-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorobenzoic acid moiety and a substituted pyrimidine ring. These structural elements contribute to its potential therapeutic applications, particularly in the development of novel drugs for various diseases.

The chemical structure of 2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid is composed of a benzene ring with a chloro substituent at the 2-position and a carboxylic acid group at the 5-position. The pyrimidine ring, which is also chloro-substituted at the 2-position, is linked to the benzene ring via a methylamino bridge. This intricate arrangement of functional groups imparts specific chemical and biological properties to the compound, making it an attractive candidate for drug discovery and development.

Recent studies have highlighted the potential of 2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The anti-inflammatory properties are attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its anti-cancer effects are believed to be mediated through the modulation of cell signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3Ks).

In the context of cancer research, 2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid has been evaluated for its efficacy against various types of cancer cells. Preclinical studies have demonstrated that it can induce apoptosis and cell cycle arrest in human breast cancer cells, colorectal cancer cells, and lung cancer cells. These findings suggest that this compound may have broad-spectrum antitumor activity, making it a promising lead for further drug development.

Beyond its therapeutic applications, 2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid has also been studied for its potential as a tool compound in chemical biology. Its ability to selectively modulate specific biological pathways makes it valuable for probing the mechanisms underlying various diseases. For example, researchers have used this compound to investigate the role of certain kinases in signal transduction pathways associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of 2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid involves several steps, including the preparation of the chlorobenzoic acid derivative and the subsequent coupling with the substituted pyrimidine moiety. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to form the desired product with high yield and purity.

In terms of safety and handling, it is important to note that while 2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when working with this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and conducting experiments in a well-ventilated fume hood.

The future prospects for 2-chloro-5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-benzoic acid are promising. Ongoing research aims to optimize its pharmacological properties through structure-based drug design approaches. By modifying its chemical structure, scientists hope to enhance its potency, selectivity, and pharmacokinetic profile. Additionally, efforts are underway to evaluate its efficacy in animal models of disease, which will provide valuable insights into its potential as a therapeutic agent.

In conclusion, 2-chloro-5-[(2-chloro-pyrimidin-4-y-l)-methyl-amino]-benzoic acid (CAS No. 1394346-86-1) represents an exciting molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a potential therapeutic agent.

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